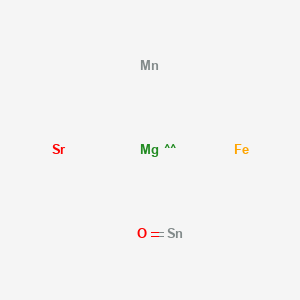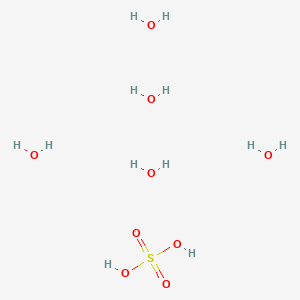
Sulfate pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–water (1/5) is a diluted form of sulfuric acid, where one part of sulfuric acid is mixed with five parts of water. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive and strong mineral acid. It is widely used in various industrial processes due to its strong acidic nature and ability to act as a dehydrating and oxidizing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced using the Contact Process, which involves three main stages :
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to form sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is further oxidized to sulfur trioxide (SO₃) using a vanadium(V) oxide catalyst at a temperature of around 450°C and a pressure of 2 atmospheres.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the Contact Process. The process involves the careful control of reaction conditions to ensure high yield and purity of the acid. The final product is then diluted to the desired concentration, such as the 1/5 dilution for specific applications .
Analyse Des Réactions Chimiques
Sulfuric acid–water (1/5) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations. It can oxidize metals and non-metals, producing sulfur dioxide (SO₂) and water.
Neutralization: Sulfuric acid reacts with bases to form salts and water.
Common reagents used in these reactions include metals, organic compounds, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sulfuric acid–water (1/5) has numerous applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions, including esterification and hydrolysis.
Biology: Sulfuric acid is used in the preparation of biological samples for analysis, such as in the digestion of tissues for protein analysis.
Mécanisme D'action
The mechanism by which sulfuric acid exerts its effects involves its strong acidic nature and ability to donate protons (H⁺ ions). When sulfuric acid is mixed with water, it dissociates completely to form hydronium ions (H₃O⁺) and hydrogen sulfate ions (HSO₄⁻). This dissociation is responsible for the acid’s strong acidic properties and its ability to act as a dehydrating and oxidizing agent .
Comparaison Avec Des Composés Similaires
Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all these acids are strong and fully dissociate in water, sulfuric acid is unique due to its strong dehydrating properties and ability to form oleum. Similar compounds include:
Hydrochloric Acid (HCl): A strong acid used in various industrial processes and laboratory applications.
Nitric Acid (HNO₃): A strong oxidizing agent used in the production of fertilizers and explosives.
Phosphoric Acid (H₃PO₄): A weaker acid compared to sulfuric acid, used in food processing and as a rust inhibitor.
Sulfuric acid’s unique properties make it indispensable in many industrial and research applications.
Propriétés
Numéro CAS |
590401-65-3 |
|---|---|
Formule moléculaire |
H12O9S |
Poids moléculaire |
188.16 g/mol |
Nom IUPAC |
sulfuric acid;pentahydrate |
InChI |
InChI=1S/H2O4S.5H2O/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);5*1H2 |
Clé InChI |
KUNICNFETYAKKO-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
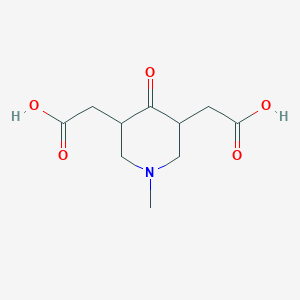
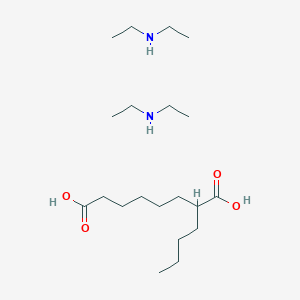


![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)


![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
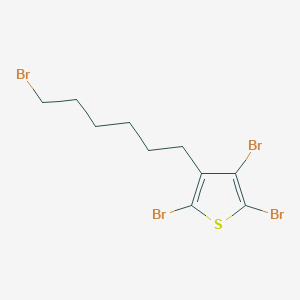

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
